3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. It features a five-membered heterocyclic structure with two adjacent nitrogen atoms and is characterized by the presence of a sulfonyl chloride functional group. This unique structure imparts distinct reactivity, making it valuable in various fields, particularly in pharmaceuticals and organic synthesis. The compound's chemical identity is defined by its systematic name, and it is recognized by the CAS number 1006336-87-3.
The compound can be synthesized through specific chemical reactions, primarily involving the sulfonation of pyrazole derivatives. The synthesis typically utilizes chlorosulfonic acid in controlled conditions.
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride falls under the category of sulfonyl chlorides, which are known for their high reactivity due to the electrophilic nature of the sulfonyl group. This classification is significant as it determines the compound's behavior in various chemical reactions and its applications in synthetic chemistry.
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole with chlorosulfonic acid. This reaction is highly exothermic and requires careful temperature control, usually maintained between -20°C to 0°C to prevent decomposition or side reactions .
In industrial settings, the production process is scaled up using large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. Following synthesis, purification techniques such as distillation or recrystallization are employed to achieve high purity levels.
The molecular structure of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propyl group at position 1. The sulfonyl chloride functional group is attached at position 4 of the pyrazole ring.
The compound's molecular formula is , with a molecular weight of approximately 232.72 g/mol. The presence of multiple functional groups contributes to its diverse reactivity profile in chemical reactions.
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride can undergo several types of chemical reactions:
The reactivity of the sulfonyl chloride group makes it highly electrophilic and susceptible to nucleophilic attack. This property is exploited in various synthetic pathways to create complex molecules from simpler precursors.
The mechanism of action for 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its electrophilic sulfonyl chloride group. When a nucleophile attacks this group, a new bond forms while releasing hydrochloric acid as a byproduct. This mechanism allows for the formation of diverse derivatives such as sulfonamides and other functionalized compounds .
The physical properties of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride include:
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to characterize this compound further.
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride has several scientific applications:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride begins with regioselective N-alkylation of the pyrazole core. The parent compound, 3,5-dimethyl-1H-pyrazole, features two nonequivalent nitrogen atoms (N1-pyrrolic and N2-pyridinic), posing significant regioselectivity challenges during alkylation. Selective alkylation at the N1 position requires strategic base selection to deprotonate the more acidic N1-H (pKa ≈ 14–16) prior to nucleophilic attack on electrophiles like 1-bromo-2-methylpropane. Research demonstrates that sterically hindered strong bases are optimal: Potassium tert-butoxide in THF achieves 78% yield for 1,3,5-trimethylpyrazole synthesis under mild conditions (25–30°C, 16 h), outperforming NaH in DMF (55%) or weaker bases like K₂CO₃ (<15%) [1]. This regiocontrol is critical because O-alkylation or dialkylation side products compromise downstream sulfonylation efficiency. For the target compound’s isobutyl group introduction, similar conditions using potassium tert-butoxide with 1-bromo-2-methylpropane are employed, leveraging the base’s low nucleophilicity to minimize salt formation and solvent-assisted deprotonation [3] [8].
Table 1: Regioselectivity and Yield in Pyrazole Alkylation Under Varied Bases
Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (N1:O) |
---|---|---|---|---|---|
Potassium tert-butoxide | THF | 16 | 25–30 | 78 | >99:1 |
NaH | DMF | 12 | 25–30 | 55 | 95:5 |
NaOH | DMF | 24 | 25–30 | 32 | 90:10 |
K₂CO₃ | DMF | 32 | 80 | 15 | 85:15 |
Sulfonylation of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole represents the pivotal step for installing the sulfonyl chloride moiety. Direct chlorosulfonation at the C4 position exploits the electron-rich pyrazole ring’s susceptibility to electrophilic aromatic substitution. Optimized protocols use chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C, followed by thionyl chloride (SOCl₂) treatment to convert intermediate sulfonic acids to sulfonyl chlorides. This tandem approach achieves 90% yield for analogous pyrazole sulfonyl chlorides, as chloroform enhances reagent solubility and minimizes hydrolysis versus dichloromethane (78% yield) [1] [4]. Crucially, SOCl₂ acts as both dehydrating agent and chloride source, quenching residual water and preventing sulfonic acid dimerization. The reaction exhibits positional selectivity: C4 sulfonylation dominates due to reduced steric hindrance and activation by adjacent methyl groups, with no observed C3/C5 side products. Stoichiometric control is vital—ClSO₃H is used in excess (5.5 equiv), while SOCl₂ (1.3 equiv) ensures complete conversion at 60°C within 2 h, monitored by TLC [1] [2].
Table 2: Sulfonylation Efficiency Across Solvent Systems
Sulfonyl Chlorinating Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
ClSO₃H/SOCl₂ | Chloroform | 12 | 0→60 | 90 |
ClSO₃H/SOCl₂ | DCM | 24 | 0→40 | 78 |
ClSO₃H alone | Chloroform | 24 | 60 | 48 |
SOCl₂ alone | Chloroform | 36 | 70 | <20 |
Multistep syntheses of pyrazole sulfonamide derivatives necessitate orthogonal protecting groups to shield reactive sites during transformations. The 2-(trimethylsilyl)ethanesulfonyl (SES) group excels in pyrazole chemistry due to its stability under acidic/basic conditions and selective deprotection using fluoride sources (TBAF, CsF) [7]. Unlike traditional tosyl groups requiring harsh hydrolysis (HBr/AcOH), SES cleavage proceeds under mild conditions (TBAF, CH₃CN, 25°C) without affecting acid-labile functionalities [7]. For 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, SES protection is less critical due to the absence of secondary amines. However, in advanced medicinal chemistry applications—such as synthesizing NAAA inhibitors like ARN19689—SES safeguards pyrazole nitrogen during sulfonylation or glycosylation, enabling late-stage diversification [3]. Alternative groups like tert-butoxycarbonyl (Boc) are incompatible with strong Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions, limiting their utility in electrophilic pyrazole functionalization [3] [7].
Table 3: Protecting Group Performance in Pyrazole Derivative Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with Sulfonyl Chloride | Yield Range (%) |
---|---|---|---|---|
SES | SES-Cl/DIPEA | TBAF, CH₃CN, 25°C | Excellent | 85–92 |
Tosyl | TsCl/pyridine | HBr/AcOH, 100°C | Moderate (risk of sulfonate formation) | 60–75 |
Boc | Boc₂O/DMAP | TFA/DCM, 25°C | Poor (acid-sensitive) | 50–68 |
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